molecular formula C13H14N2O2S2 B2453025 N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide CAS No. 2097890-37-2

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2453025
CAS No.: 2097890-37-2
M. Wt: 294.39
InChI Key: KFTQBLWSWQAWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide is a compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the 6-cyclopropylpyridin-3-ylmethyl derivative. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.

    Sulfonamide Formation: The thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is being investigated as a potential anti-cancer drug due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and enzymes.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells, leading to their apoptosis (programmed cell death). The exact pathways and molecular targets are still under investigation, but initial studies suggest its potential as a cyclin-dependent kinase inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Flavopiridol: Another cyclin-dependent kinase inhibitor with a different chemical structure but similar biological activity.

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the thiophene-2-sulfonamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-19(17,13-2-1-7-18-13)15-9-10-3-6-12(14-8-10)11-4-5-11/h1-3,6-8,11,15H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTQBLWSWQAWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.